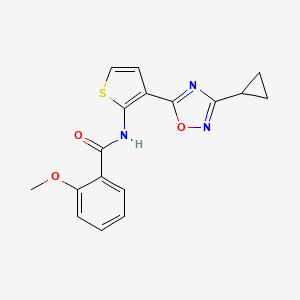

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

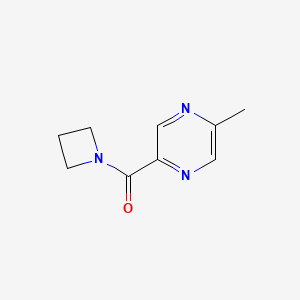

N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. Protein kinase CK2 is a ubiquitous serine/threonine kinase that is involved in many cellular processes, including cell growth, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in cancer, inflammation, and neurological disorders.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activity

Compounds similar to N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-methoxybenzamide have been synthesized and assessed for their potential in treating microbial diseases. Studies reveal that thiazole derivatives exhibit significant antibacterial and antifungal activities. These compounds are particularly effective against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. The promising outcomes suggest these derivatives could be valuable in the development of new therapeutic agents for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer Potential

Research on similar chemical structures has also explored their use as chemotherapeutic agents. Oxadiazole derivatives, for example, have been synthesized and tested for their anticancer activities. These studies found that certain compounds exhibit significant inhibitory effects against human tumor cell lines, including A549 lung and MCF7 breast cancer cell lines. Notably, compounds containing 1,3,4-oxadiazole and benzothiazole moieties have shown to possess higher antimicrobial activity against gram-negative bacteria compared to gram-positive bacteria, alongside notable antiproliferative activity against cancer cell lines. This indicates a potential for these compounds to be developed into effective anticancer drugs (Kaya et al., 2017).

Molecular Interactions and Structural Analysis

The molecular structure and intermolecular interactions of compounds containing the methoxybenzamide group have been extensively studied. For instance, the crystal structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined, providing insights into the influence of intermolecular interactions on molecular geometry. Such studies are crucial for understanding how these compounds interact at the molecular level, potentially aiding in the design of more effective therapeutic agents (Karabulut et al., 2014).

Enzymatic Activity Modulation

The effects of bis-1,3,4-oxadiazole compounds containing glycine moieties on the activity of transferase enzymes have also been explored. These compounds have demonstrated the ability to modulate the activities of enzymes such as GOT, GPT, and γ-GT, which are critical in various biochemical pathways. Such findings open the door to potential therapeutic applications where modulation of enzyme activity is desired (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Propriétés

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-5-3-2-4-11(13)15(21)19-17-12(8-9-24-17)16-18-14(20-23-16)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNQKZIAFCSXGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2410042.png)

![Methyl 6-tert-butyl-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2410044.png)

![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)

![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)

![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)

![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)

![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)